
Oxygen-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Water O-15 is an inert, radiopharmaceutical of oxygen-15 (O-15) labeled water used as a tracer molecule with positron emission tomography (PET). Upon administration, water O-15 is freely diffusible and its distribution, as well as its clearance, are completely dependent on the rate of blood flow. Water O-15 can be imaged using PET to measure tissue or tumor blood flow/perfusion. This cyclotron product has a very short half life of about 2 minutes thereby allowing for multiple, serial measurements.
Oxygen-15 atom is the radioactive isotope of oxygen with relative atomic mass 15.003065. The longest-lived oxygen radionuclide with half-life of 122.2 s.
Aplicaciones Científicas De Investigación
Oxygen Metabolism and Brain Research
Oxygen-15 has played a crucial role in studying regional cerebral oxygen extraction and metabolism using Positron Emission Tomography (PET). This has significantly impacted both basic and clinical neuroscience. It's been instrumental in measuring oxygen utilization, a fundamental process in the human brain, particularly in the context of disease and health (Baron & Jones, 2012).
Injectable Oxygen-15 for Small Animals
Oxygen-15 has been developed in an injectable form for studying cerebral metabolic rate for oxygen (CMRO2) and cerebral oxygen extraction fraction (OEF) in small animals like rats. This method overcomes the limitations of the traditional inhalation method, offering a more practical approach for small animal studies. It’s particularly valuable for researching cerebral perfusion diseases (Magata et al., 2003).
Proton Therapy Verification
Oxygen-15 production has been studied for improving the verification of proton therapy treatment plans. This involves the use of PET to observe oxygen-15 production and clearance rates immediately following proton therapy, providing a method to detailed verification of treatment delivery and studying the effects of perfusion (Grogg et al., 2015).
Myocardial Blood Flow Tracing
Oxygen-15-labeled water (15O-H2O) is used as a radiopharmaceutical tracer with PET for myocardial blood flow (MBF) quantification. Its high extraction fraction allows for highly accurate quantification of MBF, making it a gold standard in this field. It’s essential for precise MBF quantification despite being less ideal for visual assessment (Manabe et al., 2019).
Investigating Catalytic Reactions
Oxygen-15 has been used in transient isotopic labeling studies to investigate the reaction mechanisms in catalytic processes, particularly in the selective catalytic reduction of nitric oxide. These studies provide insights into the role of lattice oxygen in catalysts and the effects of gas phase oxygen (Ettireddy et al., 2012).
Photosensitized Production of Singlet Oxygen
Singlet oxygen, a reactive oxygen species, plays a crucial role in various photochemical and photobiological processes. Studies on the photosensitized production of singlet oxygen have significant applications in wastewater treatment, fine chemical synthesis, and photodynamic therapy (PDT) for cancer treatment (DeRosa, 2002).
ROS-Based Nanomedicine
Research on reactive oxygen species (ROS), including singlet oxygen, has led to the development of nanomedicine approaches. These advancements utilize the active chemical properties of ROS for various medical applications, including therapy and disease treatment (Yang, Chen, & Shi, 2019).
Propiedades
Número CAS |
13982-43-9 |
|---|---|
Nombre del producto |
Oxygen-15 |
Fórmula molecular |
H2O |
Peso molecular |
17.019 g/mol |
Nombre IUPAC |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1-1 |
Clave InChI |
XLYOFNOQVPJJNP-BJUDXGSMSA-N |
SMILES isomérico |
[15OH2] |
SMILES |
O |
SMILES canónico |
O |
Otros números CAS |
24286-21-3 |
Sinónimos |
15O radioisotope O-15 radioisotope Oxygen-15 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



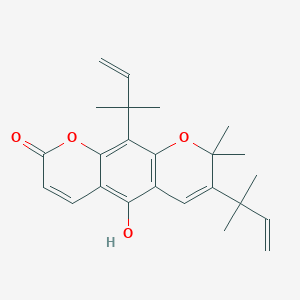
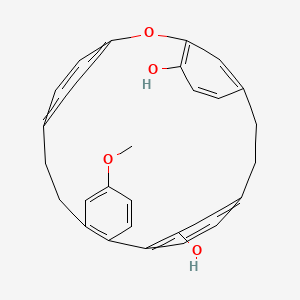

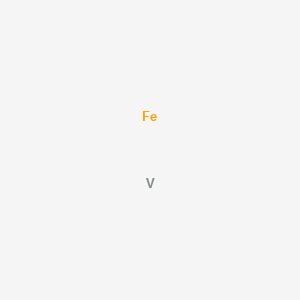
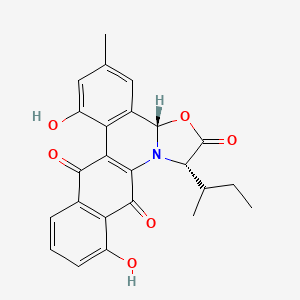
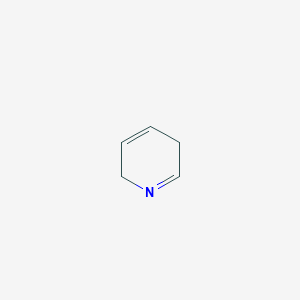
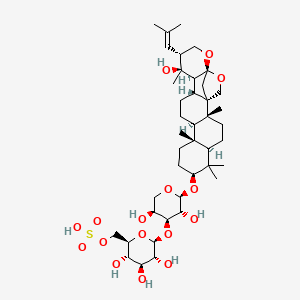
![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)
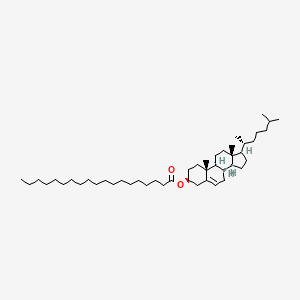


![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)

